molecular formula C22H20N4O B1222580 (4E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one

(4E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No. B1222580
M. Wt: 356.4 g/mol
InChI Key: REBPHPLMEBXQFT-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2,5-dimethyl-1-(3-pyridinyl)-3-pyrrolyl]methylidene]-5-methyl-2-phenyl-3-pyrazolone is a member of pyridines.

Scientific Research Applications

Synthesis and Structural Characterization

  • Research on pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, including structural characterizations using NMR spectroscopy, showcases the complex chemical behavior of related compounds (Aggarwal et al., 2009).

Antioxidant, Antitumor, and Antimicrobial Activities

  • Microwave-assisted synthesis of pyrazolopyridines, including similar compounds, revealed significant antioxidant, antitumor, and antimicrobial activities, highlighting their potential in therapeutic applications (El‐Borai et al., 2013).

Synthesis of Derivatives for Various Applications

  • The synthesis of derivatives like 5-arylazothiazoles and pyridines, containing a triazole moiety, is an example of chemical versatility and potential utility in various fields (Abdelhamid et al., 2012).

Heterocyclic Synthesis for Potential Drug Discovery

  • The utility of enaminonitriles in heterocyclic synthesis, including the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, showcases the role of these compounds in drug discovery and development (Fadda et al., 2012).

Development of Novel Ligands and Complexes

  • Synthesis and characterization of copper(I) complexes with novel bidentate iminopyridine ligands, including similar compounds, demonstrate the importance in the development of new ligands and complexes for various applications (Dehghanpour et al., 2007).

Synthesis of PET Ligands for Imaging

  • The synthesis of potential PET ligands for in vivo imaging, such as CRF1 receptor antagonists, indicates the significant role of these compounds in diagnostic imaging and neuroscience research (Kumar et al., 2003).

properties

Product Name

(4E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

(4E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H20N4O/c1-15-12-18(17(3)25(15)20-10-7-11-23-14-20)13-21-16(2)24-26(22(21)27)19-8-5-4-6-9-19/h4-14H,1-3H3/b21-13+

InChI Key

REBPHPLMEBXQFT-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C

SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one

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